molecular formula C3H8BaNO6P B1646770 2-Cyanoethyl phosphate barium salt dihydrate CAS No. 207121-42-4

2-Cyanoethyl phosphate barium salt dihydrate

Cat. No. B1646770
CAS RN: 207121-42-4
M. Wt: 322.4 g/mol
InChI Key: SFFRVKYTJRRUNW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyanoethyl Phosphate, Barium Salt Dihydrate is a phosphorylating agent containing a protecting group sensitive to mild alkali . It is useful as an intermediate in nucleotide synthesis . The molecular formula is C3 H4 N O4 P . Ba and the molecular weight is 286.37 .


Molecular Structure Analysis

The linear formula of 2-Cyanoethyl phosphate barium salt dihydrate is NCCH2CH2OPO3Ba · 2H2O . The molecular weight is 322.40 . The InChI string is InChI=1S/C3H6NO4P.Ba.2H₂O/c4-2-1-3-8-9 (5,6)7;;;/h1,3H2, (H2,5,6,7);;2*1H2/q;+2;;/p-2 .


Chemical Reactions Analysis

2-Cyanoethyl phosphate barium salt dihydrate has been used in the chemical synthesis of 3′- and 5′-monophosphate derivatives of O 6 -alkyl-2′-deoxyguanosine . The specific chemical reactions involved are not detailed in the search results.


Physical And Chemical Properties Analysis

The solubility of 2-Cyanoethyl phosphate barium salt dihydrate in 1 M HCl is 0.25 g/5mL, clear, colorless . Other physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Nucleotide Synthesis

This compound is used as an intermediate in nucleotide synthesis. It serves as a phosphorylating agent containing a protecting group sensitive to mild alkali, which is crucial in the synthesis process .

Chemical Synthesis

It has been utilized in the chemical synthesis of 3′- and 5′-monophosphate derivatives of O6-alkyl-2′-deoxyguanosine. These derivatives are significant in various biochemical studies and pharmaceutical applications .

Organometallic Compounds

As part of organometallic compounds, it finds applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and other areas. Organometallics are valuable as reagents, catalysts, and precursor materials .

Safety and Hazards

2-Cyanoethyl phosphate barium salt dihydrate is classified as Acute Tox. 4 Inhalation - Acute Tox. 4 Oral . The safety information includes the following precautionary statements: P261 - P264 - P270 - P271 - P301 + P312 - P304 + P340 + P312 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves are recommended .

properties

IUPAC Name

barium(2+);2-cyanoethyl phosphate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6NO4P.Ba.2H2O/c4-2-1-3-8-9(5,6)7;;;/h1,3H2,(H2,5,6,7);;2*1H2/q;+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFRVKYTJRRUNW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)([O-])[O-])C#N.O.O.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BaNO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanoethyl phosphate barium salt dihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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